molecular formula C16H19N5O B6061754 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B6061754
M. Wt: 297.35 g/mol
InChI Key: JVBICTDDGRKCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by two key structural motifs:

  • A cyclohexenylethyl group: A non-aromatic, partially unsaturated six-membered ring attached via an ethyl linker.
  • A para-substituted tetrazole: A 1H-tetrazole ring at the 4-position of the benzamide core.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(17-11-10-13-4-2-1-3-5-13)14-6-8-15(9-7-14)21-12-18-19-20-21/h4,6-9,12H,1-3,5,10-11H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBICTDDGRKCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or other aromatic compounds.

    Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, often using ethyl halides in the presence of a strong base.

    Formation of the Tetrazole Ring: The tetrazole ring is synthesized through the cyclization of nitriles with azides under acidic or basic conditions.

    Formation of the Benzamide Group: The benzamide group is formed through the reaction of benzoyl chloride with amines.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and catalyst concentration to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It could be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

Substituent Diversity: The target compound’s cyclohexenyl group contrasts with Rip-B’s aromatic 3,4-dimethoxyphenyl group and the pyrazole in the compound . compounds feature sulfur-linked heterocycles (e.g., thiazole, isoxazole), which may enhance lipophilicity and metal-binding capacity compared to the target’s tetrazole .

Tetrazole Positioning :

  • The target compound’s para-substituted tetrazole differs from the meta-substituted tetrazole in the compound. Para substitution may optimize steric accessibility for target binding .

Synthetic Efficiency :

  • Rip-B was synthesized in 80% yield via benzoyl chloride and amine condensation , suggesting similar approaches might apply to the target compound.

Functional and Pharmacological Implications

  • Tetrazole vs. Other Heterocycles :

    • Tetrazoles offer strong hydrogen-bonding capability and resistance to enzymatic degradation compared to thiazoles or isoxazoles, which are more lipophilic and may prioritize passive diffusion .
    • The absence of a thioether linker in the target compound (unlike derivatives) could reduce susceptibility to oxidative metabolism .
  • Cyclohexenyl vs. Pyrazole/Phenyl Groups :

    • The cyclohexenyl group’s partial unsaturation may confer rigidity intermediate between aromatic (Rip-B) and fully saturated aliphatic chains, influencing binding pocket compatibility .
  • Positional Effects :

    • Para-substituted tetrazoles (target compound) are often associated with improved target engagement in drug design compared to meta-substituted analogs .

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound characterized by a cyclohexene ring, an ethyl chain, a tetrazole ring, and a benzamide group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure can be summarized as follows:

PropertyValue
IUPAC Name N-[2-(cyclohexen-1-yl)ethyl]-4-(tetrazol-1-yl)benzamide
Molecular Formula C16H19N5O
Molecular Weight 295.35 g/mol
LogP 3.02
Polar Surface Area 48 Å
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclohexene Ring : Achieved through hydrogenation of benzene or other aromatic compounds.
  • Attachment of the Ethyl Chain : Introduced via alkylation reactions using ethyl halides in the presence of a strong base.
  • Formation of the Tetrazole Ring : Synthesized through cyclization of nitriles with azides under acidic or basic conditions.
  • Formation of the Benzamide Group : Formed by reacting benzoyl chloride with amines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may bind to these targets, altering their activity and triggering biochemical pathways that could lead to therapeutic effects.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antifungal properties, similar to other benzamide derivatives.

Case Study: Antifungal Activity

In a comparative study on benzamide derivatives, compounds similar to this compound were evaluated for their antifungal activity against various fungi, including Botrytis cinerea and Fusarium graminearum. Results indicated significant fungicidal activity, with some derivatives outperforming standard treatments at concentrations as low as 100 mg/L .

Toxicity Profile

Toxicity assessments are crucial for evaluating the safety profile of new compounds. For instance, acute toxicity studies revealed that certain derivatives had low toxicity levels in zebrafish embryos, indicating favorable safety margins for further development .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameBiological ActivityUnique Features
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamideModerate antifungal activityContains methoxy group
N-cyclopropyl-3-(1H-tetrazol-1-yl)benzamideAntimicrobial propertiesDifferent ring structure

Q & A

Q. 1.1. What are the recommended synthetic routes for N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide?

The synthesis typically involves coupling a benzamide precursor with a cyclohexenylethylamine derivative. Key steps include:

  • Acylation : Reacting 4-(1H-tetrazol-1-yl)benzoic acid with a coupling agent (e.g., EDCI or DCC) to activate the carboxyl group .
  • Amidation : Introducing the cyclohexenylethylamine moiety under controlled temperature (40–60°C) in anhydrous solvents like dichloromethane or DMF .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity .

Q. 1.2. How can the compound’s structure be validated post-synthesis?

Use a combination of:

  • NMR spectroscopy : Confirm the presence of the cyclohexenyl proton (δ 5.6–5.8 ppm, olefinic) and tetrazole protons (δ 8.9–9.1 ppm) .
  • Mass spectrometry (HRMS) : Verify the molecular ion peak at m/z corresponding to C₁₆H₁₈N₅O (exact mass: 312.146 g/mol) .
  • IR spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and tetrazole (N–H bend ~1550 cm⁻¹) groups .

Q. 1.3. What are the primary biological targets of this compound?

The tetrazole moiety suggests potential interactions with:

  • Enzymes : Inhibition assays for kinases or proteases (e.g., IC₅₀ determination via fluorogenic substrates) .
  • Receptors : Radioligand binding studies (e.g., GPCRs) using tritiated analogs .

Advanced Research Questions

Q. 2.1. How to resolve contradictions in bioactivity data across different assay conditions?

Discrepancies may arise from:

  • Solvent effects : Compare activity in DMSO vs. aqueous buffers; DMSO >1% can denature proteins .
  • pH sensitivity : Tetrazole protonation (pKa ~4.9) affects binding; test at physiological pH (7.4) and acidic conditions (5.0) .
  • Validation : Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) .

Q. 2.2. What computational strategies are effective for predicting SAR (structure-activity relationships)?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 3QAK) to model interactions between the tetrazole group and catalytic residues .
  • MD simulations : Assess conformational stability of the cyclohexenyl group in lipid bilayers (GROMACS, CHARMM36 force field) .
  • QSAR models : Train on analogs (e.g., N-(2-methoxyphenyl)-tetrazolylbenzamide) to predict logP and IC₅₀ .

Q. 2.3. How to optimize experimental design for in vivo pharmacokinetic studies?

  • Bioavailability : Administer via intravenous (IV) and oral routes to calculate F% (oral bioavailability). Use LC-MS/MS to quantify plasma levels .
  • Metabolite profiling : Incubate with liver microsomes (human/rodent) and identify phase I/II metabolites via UPLC-QTOF .
  • Tissue distribution : Radiolabel the compound (¹⁴C at benzamide carbonyl) and track accumulation in target organs .

Q. 2.4. How to address stability issues in long-term storage?

  • Degradation pathways : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
  • Formulation : Lyophilize with cryoprotectants (trehalose) or store in amber vials under argon to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.